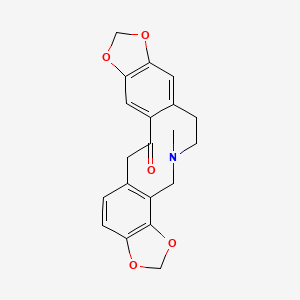

原阿片碱

描述

科学研究应用

原阿片碱具有广泛的科学研究应用:

作用机制

原阿片碱通过多种分子靶点和途径发挥作用:

组胺H1受体: 原阿片碱抑制这些受体,从而减少过敏反应.

血小板聚集: 它抑制血小板聚集,可以预防血栓形成.

NF-κB和MAPKs途径: 原阿片碱通过抑制这些途径抑制炎症因子的产生.

生化分析

Biochemical Properties

Protopine interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce accumulation of intracellular ROS, which further leads to the inhibition of the PI3K/Akt signalling pathway .

Cellular Effects

Protopine has significant effects on various types of cells and cellular processes. It inhibits viabilities and triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

Protopine exerts its effects at the molecular level through various mechanisms. It triggers apoptosis via the intrinsic pathway and regulates the ROS/PI3K/Akt signalling pathway in liver carcinoma . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protopine change over time. It has been shown to inhibit viabilities and trigger apoptosis in liver carcinoma cells

Dosage Effects in Animal Models

The effects of protopine vary with different dosages in animal models. In vivo studies have shown that protopine represses tumor growth in xenograft mice without noticeable toxicity

Metabolic Pathways

Protopine is involved in various metabolic pathways. The possible metabolic pathways of protopine in vivo have been proposed . It interacts with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 原阿片碱是通过一系列酶促转化从苄基异喹啉生物碱(S)-延胡索碱代谢而来 . 合成路线包括:

- 通过小檗碱桥酶将(S)-延胡索碱转化为(S)-延胡索胺。

- 使用(S)-延胡索胺合酶(CYP719A25)将(S)-延胡索胺转化为(S)-齿叶草碱。

- 使用(S)-白屈菜碱合酶(CYP719A20)将(S)-齿叶草碱转化为(S)-白屈菜碱。

- 使用四氢原小檗碱N-甲基转移酶将(S)-白屈菜碱甲基化为(S)-顺式-N-甲基白屈菜碱。

- 使用N-甲基白屈菜碱羟化酶将(S)-顺式-N-甲基白屈菜碱羟化为原阿片碱 .

工业生产方法: 从延胡索中提取和纯化原阿片碱涉及使用70%乙醇进行回流提取,然后使用大孔吸附树脂进行纯化 . 此方法可确保原阿片碱的高产率和纯度,使其适合工业生产。

化学反应分析

反应类型: 原阿片碱会发生各种化学反应,包括:

氧化: 原阿片碱可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰原阿片碱中的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤素和亲核试剂等试剂.

相似化合物的比较

原阿片碱与其他苄基异喹啉生物碱类似,例如异原阿片碱、白屈菜碱、白屈菜啶、血根碱和黄连碱 . 原阿片碱因其广泛的药理活性及其特殊的分子结构而独一无二,使其能够与多个生物靶点相互作用 .

类似化合物:

- 异原阿片碱

- 白屈菜碱

- 白屈菜啶

- 血根碱

- 黄连碱

原阿片碱独特的结构特征和药理活性使其成为科学研究和治疗应用中宝贵的化合物。

属性

IUPAC Name |

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFURBXHJWNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6164-47-2 (hydrochloride) | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90156282 | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.399 (calc) | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from alcohol + chloroform | |

CAS No. |

130-86-9 | |

| Record name | Protopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

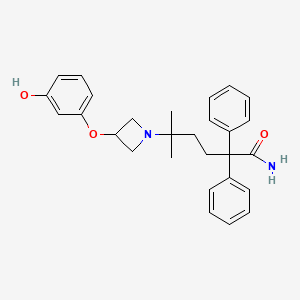

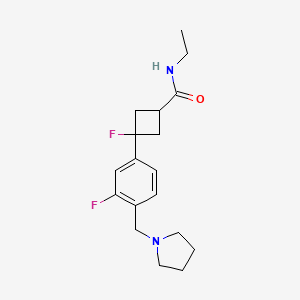

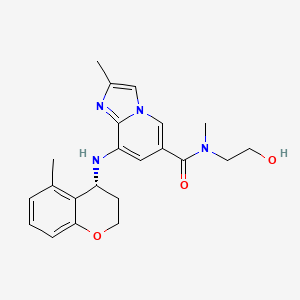

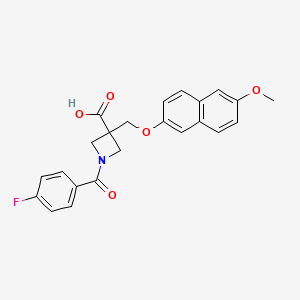

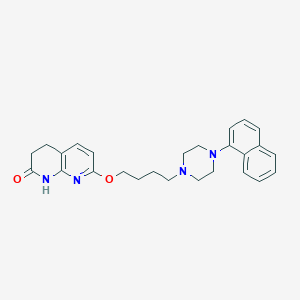

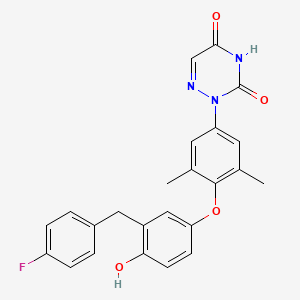

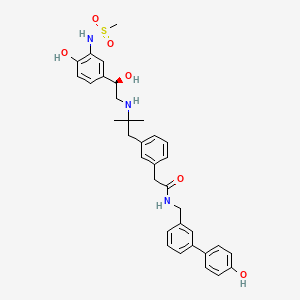

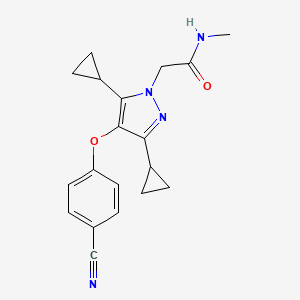

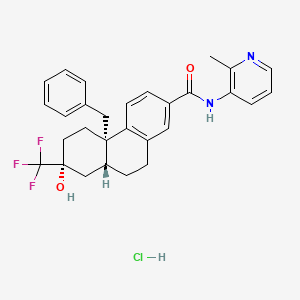

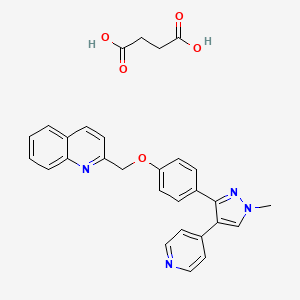

Feasible Synthetic Routes

ANone: Protopine exhibits its effects through various mechanisms, including:

- Calcium channel blockade: Protopine inhibits calcium influx through both voltage- and receptor-operated calcium channels in rat thoracic aorta, leading to vasorelaxation [].

- Microtubule stabilization: Protopine promotes tubulin polymerization, causing mitotic arrest and subsequent apoptosis in hormone-refractory prostate cancer cells [].

- Inhibition of NLRP3 and NF-κB signaling pathways: Protopine reduces inflammation and oxidative stress in intestinal epithelial cells by suppressing the activation of NLRP3 and NF-κB pathways [].

- TLR4 signaling pathway modulation: Protopine protects against LPS-induced acute kidney injury by inhibiting apoptosis and inflammation via the TLR4 signaling pathway [].

- Activation of chaperone-mediated autophagy (CMA): Protopine derivative, bromo-protopine, reduces tau pathology by activating CMA, leading to the degradation of pathogenic tau in Alzheimer’s disease models [].

- Anticholinesterase activity: Protopine competitively inhibits acetylcholinesterase, leading to antiamnesic effects in scopolamine-induced memory impairment models [].

- Inhibition of platelet aggregation: Protopine inhibits platelet aggregation induced by various agonists by suppressing thromboxane A2 synthesis via the cyclooxygenase pathway and inhibiting platelet activating factor [].

- Modulation of cyclic AMP metabolism: Protopine enhances adenylate cyclase activity and increases cyclic AMP content in platelets, contributing to its anti-platelet aggregation effects [].

ANone:

- UV Spectroscopy: Protopine exhibits characteristic UV absorption [, , ].

- FTIR Spectroscopy: FTIR analysis reveals the presence of specific functional groups within the protopine molecule [].

- NMR Spectroscopy (¹H NMR and ¹³C NMR): ¹H NMR and ¹³C NMR provide detailed information on the hydrogen and carbon environments within protopine, confirming its structure [, , ].

- Mass Spectrometry: Mass spectrometry analysis provides the molecular weight and fragmentation pattern of protopine, further confirming its identity [, ].

- Organic Solvents: Protopine is extracted and purified using various organic solvents like chloroform, methanol, and ethanol [, , ].

- Chromatographic Columns: Protopine is successfully separated and analyzed using various HPLC columns, indicating compatibility with these materials [, , , ].

A: While comprehensive data on protopine's stability under various conditions is limited, some studies suggest its sensitivity to certain factors. Notably, protopine is extracted and analyzed under specific pH conditions, suggesting potential sensitivity to pH changes [, ].

A:

- Rapid absorption and distribution: Protopine is rapidly absorbed and distributed to various tissues after oral administration in rats, including the brain [, ].

- Tissue-specific distribution: Protopine exhibits varying levels in different organs, with higher concentrations observed in the lung, kidney, spleen, and brain shortly after administration [].

- Blood-brain barrier permeability: Protopine effectively crosses the blood-brain barrier, as evidenced by its detection in brain tissue following administration [, ].

- Urinary excretion: Protopine is primarily excreted through urine, with minimal excretion observed in feces and bile [].

- Dose-dependent effects: Protopine exhibits dose-dependent effects on various pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation [, , ].

- Multiple mechanisms of action: Protopine interacts with different molecular targets, including calcium channels, microtubules, and signaling pathways, contributing to its diverse pharmacological effects [, , ].

ANone:

- Anti-proliferative activity: Protopine inhibits the growth of various cancer cell lines, including prostate cancer [], colon cancer [], and lung cancer [].

- Anti-inflammatory activity: Protopine reduces the production of inflammatory mediators like nitric oxide, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages [].

- Protection against cerebral ischemia: Protopine reduces infarct size, improves neurological function, and decreases neuronal apoptosis in rat models of focal cerebral ischemia [].

- Hepatoprotective activity: Protopine ameliorates simvastatin-induced liver injury in rodents by normalizing liver enzyme levels and improving liver histology [].

- Anti-thrombotic activity: Protopine protects rabbits from lethal doses of arachidonic acid and platelet activating factor [].

- Anti-amnesic activity: Protopine improves scopolamine-induced memory impairment in mice [].

- Alleviation of LPS-induced acute kidney injury: Protopine protects against LPS-induced AKI in mice by improving renal function, reducing inflammation, and inhibiting apoptosis [].

ANone: While protopine exhibits various pharmacological activities, its safety profile requires further investigation. Some studies highlight potential toxicity:

- Acute toxicity: Protopine exhibits toxicity in mice with an LD50 of 313.10 mg/kg upon intraperitoneal administration [].

- Organ toxicity: Histopathological analysis of protopine-treated mice revealed damage to the brain, liver, and kidneys [].

- Anticholinergic syndrome: A case report suggests potential anticholinergic syndrome following ingestion of Lamprocapnos spectabilis, a plant containing protopine [].

ANone: Various analytical techniques are employed for the identification, quantification, and monitoring of protopine:

- High-performance liquid chromatography (HPLC): HPLC, coupled with different detectors, is widely used for separation and quantification of protopine in plant extracts, formulations, and biological samples [, , , , , , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for identifying and quantifying protopine in complex matrices [, , , ].

- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of protopine [].

- Gas chromatography-mass spectrometry (GC-MS): GC-MS offers a complementary approach to LC-MS for the identification and quantification of protopine [].

- Spectroscopic techniques: UV, FTIR, and NMR spectroscopy are essential for structural characterization and confirmation of protopine identity [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide](/img/structure/B1679673.png)